molecular formula C12H11NO2 B2933825 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde CAS No. 6563-24-2

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde

Cat. No. B2933825
CAS RN: 6563-24-2
M. Wt: 201.225
InChI Key: XEIMFKGDSXIMHS-UHFFFAOYSA-N
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Description

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is a chemical compound with the linear formula C12H11O2N1 . It is often used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C12H11O2N1 . This indicates that it contains 12 carbon atoms, 11 hydrogen atoms, 2 oxygen atoms, and 1 nitrogen atom.

Scientific Research Applications

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties, and has been studied for its potential to treat cancer, inflammation, and other diseases. In addition, this compound has been studied for its potential to protect against oxidative damage and to inhibit the growth of certain bacteria and viruses.

Mechanism of Action

The exact mechanism of action of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, and it has also been shown to inhibit the activity of certain enzymes involved in inflammation. In addition, this compound has been shown to interact with several proteins involved in cell signaling, which may explain its potential anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, and it has also been shown to scavenge free radicals and protect against oxidative damage. In addition, this compound has been shown to interact with several proteins involved in cell signaling, which may explain its potential anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde has several advantages and limitations for lab experiments. The advantages include its low cost and availability, its ease of synthesis, and its potential therapeutic effects. The limitations include its potential toxicity and the difficulty of synthesizing the compound in large quantities.

Future Directions

The potential future directions for 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde include further studies into its potential therapeutic effects in a variety of diseases and conditions, as well as its potential to protect against oxidative damage. In addition, further research into the mechanism of action of this compound and its interaction with proteins involved in cell signaling may lead to the development of new treatments for cancer and other diseases. Finally, further research into the synthesis of this compound in large quantities may lead to the development of new and improved synthesis methods.

Synthesis Methods

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde can be synthesized in a number of different ways. The most common method involves the reaction of 5,7-dimethylquinoline with aldehydes such as benzaldehyde or formaldehyde in the presence of a base. This reaction results in the formation of this compound, which can then be isolated from the reaction mixture. Other methods of synthesis include the reaction of 5,7-dimethylquinoline with an alkyl halide, or the reaction of 5,7-dimethylquinoline with an aldehyde in the presence of a Lewis acid.

properties

IUPAC Name

8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIMFKGDSXIMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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